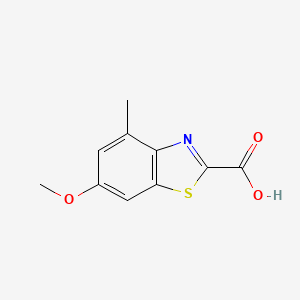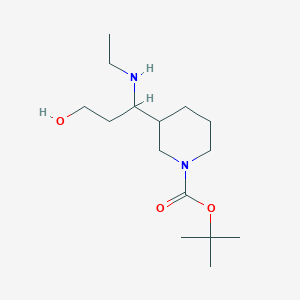
tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an ethylamino group, and a hydroxypropyl group attached to a piperidine ring
Preparation Methods
The synthesis of tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate typically involves multi-step reactions starting from readily available piperidine derivatives. One common synthetic route involves the following steps:
Acylation: The piperidine ring is acylated with tert-butyl chloroformate to introduce the tert-butyl group.
Substitution: The ethylamino group is introduced through a substitution reaction using ethylamine.
Hydroxylation: The hydroxypropyl group is added via a hydroxylation reaction using appropriate reagents and conditions.
Industrial production methods often utilize flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The ethylamino group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific receptors or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate: This compound has a hydroxymethyl group instead of a hydroxypropyl group.
tert-Butyl 4-amino-1-piperidinecarboxylate: This compound has an amino group at the 4-position of the piperidine ring.
tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: This compound contains a dimethylamino group and an acryloyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H30N2O3 |
|---|---|
Molecular Weight |
286.41 g/mol |
IUPAC Name |
tert-butyl 3-[1-(ethylamino)-3-hydroxypropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H30N2O3/c1-5-16-13(8-10-18)12-7-6-9-17(11-12)14(19)20-15(2,3)4/h12-13,16,18H,5-11H2,1-4H3 |
InChI Key |
ZYXHAUPGWAOYHF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCO)C1CCCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




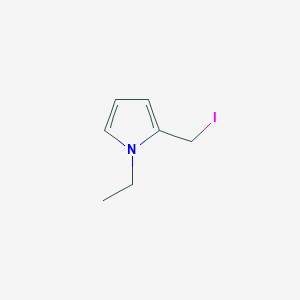
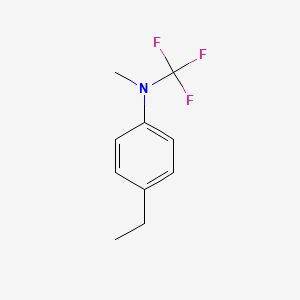
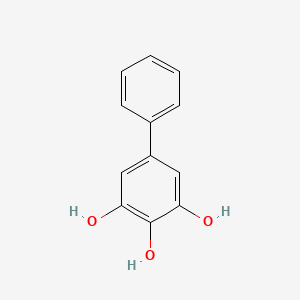
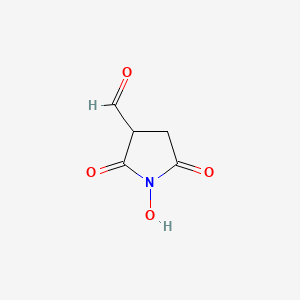
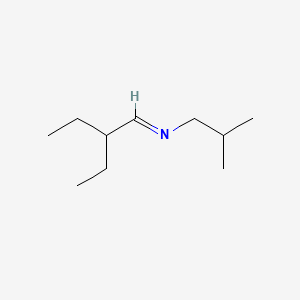
![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)
![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)

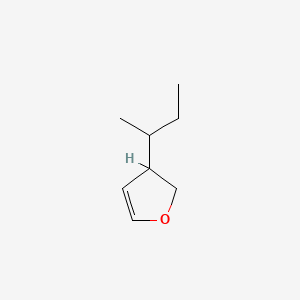
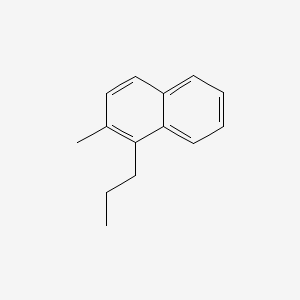
![[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)
